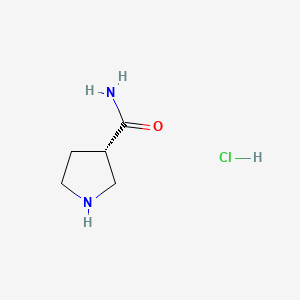

(S)-Pyrrolidine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

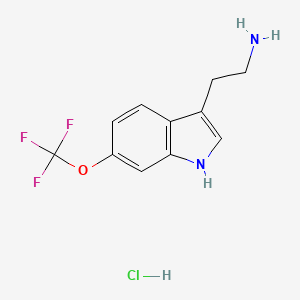

“(S)-Pyrrolidine-3-carboxamide hydrochloride” likely refers to a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxamide group, which is a functional group derived from carboxylic acids . The “hydrochloride” part indicates that the compound forms a salt with hydrochloric acid .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

(S)-Pyrrolidine-3-carboxamide hydrochloride has been employed in the synthesis of complex organic molecules and intermediates. For instance, it has been used in the synthesis of 2,3-dihydropyrrolizines through selective reactions that enable the generation of a variety of carbonyl intermediates for further cyclization, demonstrating its utility in constructing pyrrole derivatives (Calvo, González-Ortega, & Sañudo, 2002). Additionally, L-Pyrrolidine-2-carboxamide derivatives have been synthesized and applied in asymmetric catalytic reactions, indicating their importance in stereoselective synthesis processes (Qing-ha, 2014).

Biotransformations and Enantioselective Applications

Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides showcase the compound's application in organic synthesis, particularly in achieving high yields and excellent enantioselectivity through biocatalytic processes. These transformations have demonstrated the synthetic potential of biotransformation in preparing aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).

Antimicrobial Activity

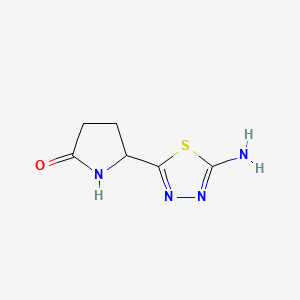

(S)-Pyrrolidine-3-carboxamide hydrochloride derivatives have been investigated for their antimicrobial activities. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides were synthesized and showed significant activity against bacterial or fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Zhuravel et al., 2005). Furthermore, oxadiazolyl pyrrolidine carboxamides have been recognized for their potency as enoyl-ACP reductase inhibitors, with specific derivatives synthesized to possess antitubercular activities, underscoring their therapeutic potential against tuberculosis (Sonia & Ravi, 2012).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of pyrrolidine carboxamide derivatives, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, provides foundational knowledge for understanding the compound's interactions and stability, which is crucial for further applications in drug design and development (Chen et al., 2011).

properties

IUPAC Name |

(3S)-pyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFRHSIYOIWDY-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Pyrrolidine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)

![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)

![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)